1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a fascinating chemical compound due to its unique structural components and diverse applications across various scientific fields. This compound combines the characteristics of pyrazole, sulfonamide, and cyclohexyl groups, offering numerous research avenues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing this compound generally involves multi-step organic synthesis. One starting material could be 1-ethyl-3,5-dimethyl-1H-pyrazole, which undergoes sulfonation with a sulfonyl chloride, resulting in the pyrazole-4-sulfonamide intermediate. This intermediate may then be reacted with a pyrazin-2-yloxy-cyclohexane derivative under basic conditions to yield the final product.
Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques like continuous flow reactors could be implemented to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions including:
Oxidation: Where it might convert certain functional groups into higher oxidation states.
Reduction: Potential reduction of pyrazole or sulfonamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the sulfonamide or pyrazole rings.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions might employ lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reactions could involve reagents like sodium hydride (NaH) for deprotonation followed by the desired electrophile.
Major Products: Depending on the reaction conditions and the reagents used, a variety of products can be obtained, including oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
As a precursor for synthesizing more complex molecules.
Used in studying reaction mechanisms and kinetics.
Biology:
Could act as a ligand in binding studies with proteins or enzymes.
Potential use in cell signaling pathway research.
Medicine:
Investigation of its potential as a therapeutic agent, possibly in targeting specific enzymes or receptors.
Evaluation of its pharmacokinetic and pharmacodynamic properties in drug development.
Industry:
Utilized in the development of advanced materials due to its unique structural properties.
Possible applications in designing catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets within a biological system. The sulfonamide group could inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrazole ring might interact with aromatic residues in proteins, affecting their function. The cyclohexyl group could facilitate binding through hydrophobic interactions.
Comparison with Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
4-(pyrazin-2-yloxy)-N-cyclohexylbenzenesulfonamide.
1-cyclohexyl-3-ethyl-5-methylpyrazole-4-sulfonamide.
There's a dive into the chemistry, synthesis, and applications of 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide. Quite the mouthful, but fascinating nonetheless! What do you think?
Properties
IUPAC Name |
1-ethyl-3,5-dimethyl-N-(4-pyrazin-2-yloxycyclohexyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-4-22-13(3)17(12(2)20-22)26(23,24)21-14-5-7-15(8-6-14)25-16-11-18-9-10-19-16/h9-11,14-15,21H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAUMTAJYMBRJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.